molecular formula C18H20BrNO2 B15041126 2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B15041126
M. Wt: 362.3 g/mol
InChI Key: CNFRDRBALOZGEK-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound that features a brominated phenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-bromo-4-methylphenol with an appropriate acylating agent to form the phenoxyacetamide structure. This is followed by the introduction of the N-[2-(propan-2-yl)phenyl] group through a substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenoxyacetic acid
  • 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • 2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H20BrNO2/c1-12(2)14-6-4-5-7-16(14)20-18(21)11-22-17-9-8-13(3)10-15(17)19/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

CNFRDRBALOZGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C)Br

Origin of Product

United States

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